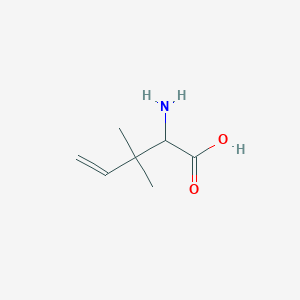
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one, also known as 2-FPP, is a synthetic compound that has been studied for its potential use in various scientific research applications. It has been demonstrated to have a wide variety of biochemical and physiological effects, and is being explored for its potential use in laboratory experiments.
作用機序
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has been shown to interact with certain proteins in the body, such as the serotonin receptor 5-HT2A. This interaction triggers a cascade of biochemical reactions, which can lead to the desired effects. For example, when 2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one binds to the serotonin receptor, it can lead to the release of neurotransmitters, which can then lead to the desired effects.
Biochemical and Physiological Effects
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has been shown to possess a variety of biochemical and physiological effects. These include an increase in serotonin levels, an increase in dopamine levels, and an increase in endorphin levels. Additionally, 2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.
実験室実験の利点と制限
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has a number of advantages for use in laboratory experiments. It is relatively stable, has a low toxicity, and is easily synthesized. Additionally, it has been demonstrated to have a wide variety of biochemical and physiological effects, which makes it useful for a variety of applications. However, there are some limitations to its use as well. For example, it is not water-soluble, which can make it difficult to use in certain experiments. Additionally, it has a relatively short half-life, which can limit its usefulness in long-term experiments.
将来の方向性
There are a number of potential future directions for the use of 2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one in scientific research. These include the development of new drug delivery systems, the exploration of its potential use as an anti-cancer agent, and the exploration of its potential use in gene therapy. Additionally, further research could be done to explore its potential use in the treatment of neurological disorders, such as depression and anxiety. Finally, further research could be done to explore its potential use in the treatment of other diseases, such as diabetes, heart disease, and cancer.
合成法
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one is synthesized through a process known as Knoevenagel condensation. This involves the reaction of an aldehyde with a primary amine to form a hemiaminal, which is then cyclized and rearranged to form the desired product. The reaction requires a catalyst, such as aqueous sodium hydroxide, and is typically carried out at a temperature of around 25°C.
科学的研究の応用
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has been studied for its potential use in various scientific research applications, such as drug delivery, gene therapy, and cancer research. It has been demonstrated to be an effective carrier for the delivery of drugs and gene therapy vectors, and has also been shown to possess anti-cancer properties.
特性
IUPAC Name |
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-9-5-4-8-15(17)12-18(21)20-11-10-16(13-20)14-6-2-1-3-7-14/h1-9,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQXODRNAKHRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B6425004.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6425011.png)
![5-bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B6425018.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B6425027.png)
![N-[(6-ethoxypyridin-3-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B6425032.png)
![5-{[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B6425036.png)
![1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6425053.png)
![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B6425069.png)
![tert-butyl N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate](/img/structure/B6425090.png)

![2-({8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}sulfonyl)acetic acid](/img/structure/B6425093.png)
![3-(4-methoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B6425100.png)

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425110.png)